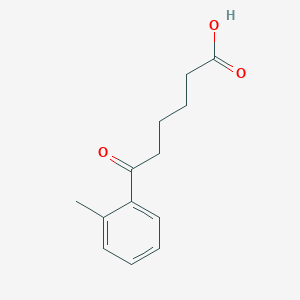

6-(2-Methylphenyl)-6-oxohexanoic acid

描述

6-(2-Methylphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones It features a hexanoic acid backbone with a 2-methylphenyl group and a ketone functional group at the sixth position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-methylbenzoyl chloride reacts with hexanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.

Another synthetic route involves the use of Grignard reagents. In this method, 2-methylphenylmagnesium bromide is reacted with hexanoic acid chloride to form the desired ketone. This reaction is carried out in anhydrous ether as a solvent and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.

化学反应分析

Types of Reactions

6-(2-Methylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed

Oxidation: this compound is converted to 6-(2-Methylphenyl)-hexanedioic acid.

Reduction: The ketone is reduced to 6-(2-Methylphenyl)-6-hydroxyhexanoic acid.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

科学研究应用

Organic Chemistry

In organic synthesis, 6-(2-Methylphenyl)-6-oxohexanoic acid serves as an intermediate for creating more complex compounds. Its reactivity makes it a valuable building block for various chemical transformations, such as:

- Oxidation : The ketone group can be oxidized to yield carboxylic acids.

- Reduction : The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride.

- Electrophilic Substitution : The aromatic ring can undergo nitration or halogenation reactions.

Medicinal Chemistry

Preliminary studies indicate that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties . Research is ongoing to explore its pharmacological applications, particularly in developing therapeutic agents targeting inflammation-related diseases. Interaction studies suggest that the compound may influence the activity of specific enzymes or proteins, which is crucial for understanding its biological effects.

Agrochemicals

The compound shows promise in the field of agriculture, particularly as a precursor for developing herbicides or pesticides . Its structural features may enhance its efficacy and specificity in targeting pests or weeds, making it a candidate for further exploration in agrochemical formulations .

Case Studies

作用机制

The mechanism of action of 6-(2-Methylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

6-(2-Chlorophenyl)-6-oxohexanoic acid: Similar structure with a chlorine substituent instead of a methyl group.

6-(2-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with a methoxy substituent instead of a methyl group.

6-(2-Nitrophenyl)-6-oxohexanoic acid: Similar structure with a nitro substituent instead of a methyl group.

Uniqueness

6-(2-Methylphenyl)-6-oxohexanoic acid is unique due to the presence of the 2-methylphenyl group, which influences its chemical reactivity and physical properties. The methyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs with different substituents.

生物活性

6-(2-Methylphenyl)-6-oxohexanoic acid, with the molecular formula C₁₃H₁₆O₃ and a molecular weight of approximately 220.26 g/mol, is an aromatic carboxylic acid characterized by a unique structure that influences its biological activity. This compound has garnered attention due to its potential pharmacological properties, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The compound features a hexanoic acid backbone with a ketone functional group at the sixth position and a 2-methylphenyl substituent. This specific substitution pattern is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Functional Groups | Ketone, Carboxylic Acid |

| Structural Characteristics | Aromatic, Aliphatic Backbone |

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been documented, indicating its potential as a therapeutic agent in treating inflammatory conditions.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, with some studies indicating effectiveness against bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential applications in combating bacterial infections .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The ketone group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Aromatic Interactions : The aromatic ring may participate in π-π stacking interactions with protein residues, influencing protein function.

- Cellular Pathways : The compound may modulate various signaling pathways involved in inflammation and cancer progression.

Case Studies

-

Anti-inflammatory Activity Study :

- A study assessed the effect of this compound on lipopolysaccharide-induced inflammation in THP-1 cells. Results indicated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.

-

Cytotoxicity Evaluation :

- In vitro tests on various cancer cell lines (e.g., MCF-7 and A549) showed that structurally similar compounds had IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. Further studies are needed to establish the specific efficacy of this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(2-Methylphenyl)-6-oxohexanoic acid, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where adipoyl chloride reacts with 2-methylbenzene derivatives under anhydrous conditions. Catalysts like AlCl₃ or FeCl₃ are essential for activating the electrophilic acylation step. Solvents such as dichloromethane or toluene are used under reflux (60–80°C), followed by hydrolysis of the intermediate acid chloride to yield the final product. Reaction time (12–24 hours) and stoichiometric control of the acyl chloride are critical to avoid side reactions like over-acylation .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is the primary tool for structural confirmation. Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, multiplet for 2-methylphenyl), methyl group (δ 2.3 ppm, singlet), and carbonyl protons (δ 2.5–2.7 ppm, multiplet for the oxohexanoic chain).

- ¹³C NMR : Carbonyl carbons (δ 170–210 ppm), aromatic carbons (δ 125–140 ppm), and methyl groups (δ 20–25 ppm). IR spectroscopy can further validate the ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functionalities .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound in laboratory settings?

- Methodological Answer : The compound is lipophilic due to the 2-methylphenyl group, making it soluble in organic solvents (e.g., DMSO, ethyl acetate) but poorly soluble in water. Stability studies should assess susceptibility to oxidation (e.g., ketone reduction under acidic/basic conditions). Storage at 4°C in inert atmospheres (N₂/Ar) is recommended to prevent degradation. Thermal stability can be evaluated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Friedel-Crafts acylation in synthesizing this compound?

- Methodological Answer : The ortho-directing effect of the methyl group on the benzene ring governs regioselectivity. Electron-donating methyl groups activate the aromatic ring at the ortho/para positions, but steric hindrance from the methyl group favors acylation at the less hindered ortho site. Computational methods (DFT calculations) can model transition states to rationalize selectivity, while kinetic studies (e.g., monitoring intermediate formation via GC-MS) validate reaction pathways .

Q. How can catalytic systems like N-Hydroxyphthalimide (NHPI) optimize the oxidation steps in synthesizing this compound?

- Methodological Answer : NHPI acts as a radical initiator in aerobic oxidation reactions, enhancing efficiency by reducing reaction time and temperature. Optimal conditions include 1–5 mol% NHPI, O₂ flow (1–2 bar), and temperatures of 40–60°C. Kinetic profiling (e.g., in situ FTIR) can monitor ketone formation and minimize over-oxidation to carboxylic acid derivatives .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly its cytotoxic effects?

- Methodological Answer : In vitro cytotoxicity assays using cell lines like P388 (murine leukemia) and HL-60 (human promyelocytic leukemia) are standard. Dose-response curves (IC₅₀ values) are generated via MTT assays, with concentrations typically ranging from 10–100 µM. Metabolite profiling (LC-MS) identifies bioactive derivatives, while ROS (reactive oxygen species) assays explore mechanistic pathways .

Q. How do advanced chromatographic techniques (e.g., GC×GC, LC-MS) resolve degradation products of this compound in environmental or metabolic studies?

- Methodological Answer : Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) separates complex mixtures (e.g., hydroxylated or fragmented derivatives). For polar metabolites, LC-MS with electrospray ionization (ESI) is preferred. Degradation pathways (e.g., microbial hydrolysis or photolysis) are validated using isotopically labeled analogs (¹³C/²H) and kinetic isotope effects (KIEs) .

Q. What role does acidolysis play in depolymerizing polyurethanes containing this compound derivatives, and how are aromatic amines recovered?

- Methodological Answer : Acidolysis with HCl/H₂SO₄ (1–3 M) at 80–100°C cleaves urethane bonds, releasing aromatic amines like 4-methylphenylene diamine. Hybrid methods (acidolysis + enzymatic hydrolysis) improve recovery rates. Quantification via HPLC with UV detection (λ = 254 nm) tracks amine yields, while FTIR monitors bond cleavage (e.g., loss of carbonyl peaks at 1700 cm⁻¹) .

属性

IUPAC Name |

6-(2-methylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13(15)16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYKYOKRTBCYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645282 | |

| Record name | 6-(2-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107151-33-7 | |

| Record name | 2-Methyl-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107151-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。